N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide
Description
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a thiadiazole derivative characterized by a phenylmethanesulfinyl (benzylsulfinyl) group at position 5 of the 1,2,4-thiadiazole ring and an acetamide moiety at position 2.
Properties
CAS No. |
922504-50-5 |
|---|---|
Molecular Formula |
C11H11N3O2S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(5-benzylsulfinyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O2S2/c1-8(15)12-10-13-11(17-14-10)18(16)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
RKNGQDHHYPMDBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)S(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the desired thiadiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group would yield a sulfone, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways critical for the survival of microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the thiadiazole ring and acetamide side chains. Key comparisons include:
Table 1: Substituent and Physicochemical Comparison
Key Observations :
- Sulfinyl vs.
- Electron-Withdrawing Groups : Chloro (e.g., compound e) and dichlorophenyl (e.g., compound 24) substituents may enhance metabolic stability but reduce solubility .
Biological Activity
N-[5-(Phenylmethanesulfinyl)-1,2,4-thiadiazol-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiadiazole derivatives with various acetamide precursors. The general synthetic pathway includes:
- Formation of Thiadiazole Core : The initial step involves creating the 1,2,4-thiadiazole ring through condensation reactions involving thioketones and hydrazines.
- Sulfinyl Group Introduction : The phenylmethanesulfinyl moiety is introduced via sulfonation reactions.
- Acetamide Coupling : Finally, the acetamide group is appended to the thiadiazole core through acylation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.
- Cytotoxicity Testing : In vitro studies using MTT assays on HeLa and MCF-7 cell lines demonstrated significant cytotoxic effects. For example, a derivative with a similar structure exhibited an IC50 value of 29 μM against HeLa cells .
The proposed mechanism for the anticancer activity includes:
- Induction of Apoptosis : Thiadiazole derivatives may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : These compounds can interfere with cell cycle progression, leading to increased cell death.
Other Biological Activities
In addition to anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Some thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects due to modulation of inflammatory mediators.
Study 1: Cytotoxicity Evaluation
A study conducted on various thiadiazole derivatives evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with substitutions at specific positions on the thiadiazole ring showed enhanced activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3a | MCF-7 | 73 |
Study 2: Structure-Activity Relationship (SAR)
Research focusing on the SAR of thiadiazole derivatives revealed that modifications in the sulfinyl group significantly influenced biological activity. Compounds with larger or more polar substituents demonstrated increased lipophilicity and improved interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
